molecular formula C8H17NO B13326498 3-(Pentan-3-yloxy)azetidine

3-(Pentan-3-yloxy)azetidine

Cat. No.: B13326498
M. Wt: 143.23 g/mol
InChI Key: KJCXFJIQIMNHPA-UHFFFAOYSA-N
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Description

3-(Pentan-3-yloxy)azetidine is a nitrogen-containing heterocyclic compound with the molecular formula C8H17NO. It belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentan-3-yloxy)azetidine typically involves the reaction of azetidine with pentan-3-ol under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent system like acetonitrile/methanol (9:1 ratio) at 60°C for 3 hours . This method is versatile and provides a good yield of the product.

Industrial Production Methods: Industrial production of azetidines, including this compound, often involves large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-(Pentan-3-yloxy)azetidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 3-(Pentan-3-yloxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and nitrogen atom make it reactive towards various biological molecules. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways and targets depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Uniqueness: 3-(Pentan-3-yloxy)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentan-3-yloxy group enhances its solubility and reactivity compared to unsubstituted azetidine .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-pentan-3-yloxyazetidine

InChI

InChI=1S/C8H17NO/c1-3-7(4-2)10-8-5-9-6-8/h7-9H,3-6H2,1-2H3

InChI Key

KJCXFJIQIMNHPA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC1CNC1

Origin of Product

United States

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